5-Pyrimidinecarboxylic acid, 4-formyl-2-methyl-, ethyl ester
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Overview
Description
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O3. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-methylpyrimidine-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-2-methylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a formyl group.
Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: Contains additional methyl groups on the pyrimidine ring.
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity .
Biological Activity
5-Pyrimidinecarboxylic acid, 4-formyl-2-methyl-, ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Synthesis
The synthesis of 5-Pyrimidinecarboxylic acid derivatives often involves multiple steps, including esterification and functional group modifications. The compound can be synthesized from 4-formyl-2-methylpyrimidine through conventional esterification techniques using ethyl alcohol in the presence of acid catalysts. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in reducing reaction times and improving efficiency.
Biological Properties
The biological activity of this compound has been investigated for several pharmacological effects:
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Pyrimidinecarboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study, various derivatives demonstrated IC50 values against COX-1 and COX-2, with some compounds showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
2. Antimicrobial Activity
5-Pyrimidinecarboxylic acid derivatives have also been evaluated for their antimicrobial properties. Studies have reported that these compounds exhibit activity against various bacterial strains, indicating potential as antibacterial agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
3. Cytostatic and Immunomodulatory Effects
Notably, certain derivatives have demonstrated cytostatic properties, inhibiting cell proliferation in cancer cell lines. For example, some studies highlighted strong immunomodulatory effects, enhancing immune response against tumor cells . This suggests a dual role in both direct anti-cancer activity and modulation of the immune system.
Case Studies
Case Study: Anti-inflammatory Evaluation
In a controlled study involving carrageenan-induced paw edema in rats, pyrimidine derivatives exhibited significant reduction in edema comparable to indomethacin (ED50 = 9.17 μM). The effective doses for selected compounds were calculated as follows:
- Compound D: ED50 = 8.23 μM
- Compound E: ED50 = 9.47 μM
These findings underscore the potential of these compounds in treating inflammatory conditions.
Case Study: Antimicrobial Screening
A series of pyrimidine derivatives were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL, suggesting moderate to potent antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity towards COX enzymes or microbial targets.
Key Findings:
- Electron-donating groups at position-2 enhance anti-inflammatory activity.
- Substituents at position-4 can modulate antimicrobial efficacy.
Properties
CAS No. |
62359-65-3 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 4-formyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-6(2)11-8(7)5-12/h4-5H,3H2,1-2H3 |
InChI Key |
AUVLMBSNQJHEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C=O)C |
Origin of Product |
United States |
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